1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one is a highly specialized compound with potential applications in various scientific fields. Its complex structure hints at a variety of functional properties that could make it valuable in both research and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Starting Material Preparation: : The synthesis begins with the preparation of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole. This step requires precise control over reaction conditions to ensure the proper formation of the thiazole ring.
Intermediate Formation: : The intermediate product is then reacted with piperidine under specific conditions to form the desired compound. Reaction conditions such as temperature, pressure, and solvent choice are critical to the yield and purity of the final product.
Final Step: : The intermediate is further reacted with pent-4-en-1-one to complete the synthesis.
Industrial Production Methods
Industrial-scale production follows a similar pathway but is optimized for large-scale reactions. Continuous flow reactors and automated control systems ensure consistent quality and high yield. This process often involves additional purification steps, such as crystallization and chromatography, to ensure the product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction reactions can yield amines and other reduced products.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like amines and alcohols.
Major Products
Scientific Research Applications
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one has diverse scientific research applications:
Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its potential as a therapeutic agent in drug development.
Industry: : Utilized in the manufacture of specialized materials and chemicals.
Mechanism of Action
The compound's mechanism of action is primarily dependent on its ability to interact with molecular targets such as enzymes and receptors. It can:
Inhibit Enzyme Activity: : By binding to the active site of specific enzymes.
Modulate Receptor Function: : By acting as an agonist or antagonist at receptor sites. These interactions affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one can be compared with similar compounds, such as:
1-(4-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-4-en-1-one
What sets this compound apart is its specific combination of functional groups and molecular structure, which confer unique reactivity and interaction profiles.
Hope this deep dive quenched your thirst for knowledge! If there’s more to unpack or a new topic to explore, you know where to find me.
Properties
IUPAC Name |
1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-4-9-17(21)19-12-10-14(11-13-19)20-16-8-6-5-7-15(16)18(2)24(20,22)23/h3,5-8,14H,1,4,9-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKLGOAFEWBLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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